N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,6-dimethylpiperidine-1-carboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common structure in many pharmaceuticals, and a pyrrolidinone group, which is a common motif in many natural products and drugs. The methoxyphenyl group is a common substituent in many organic compounds and can influence the compound’s physical, chemical, and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods (like density functional theory) could be used to analyze its structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the carbonyl group in the pyrrolidinone ring could potentially undergo nucleophilic addition reactions. The compound could also participate in acid-base reactions due to the presence of the amide group .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and spectral properties (such as its UV-Vis, IR, and NMR spectra). Computational chemistry methods could be used to predict these properties .Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. This could include testing its biological activity, studying its mechanism of action, and optimizing its synthesis .
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-13-5-4-6-14(2)22(13)19(24)20-15-11-18(23)21(12-15)16-7-9-17(25-3)10-8-16/h7-10,13-15H,4-6,11-12H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUPNBOBMQVGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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